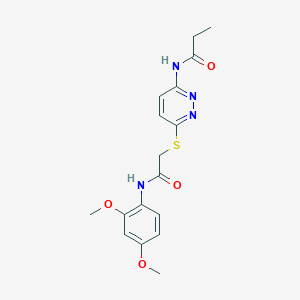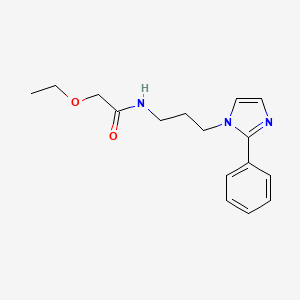
2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a part of the chemical structure with the compound , evaluated their anticonvulsant activity against seizures induced by maximal electroshock (MES). The research identified compounds with significant anticonvulsant potential, highlighting the relevance of the imidazol-1-yl group in neuroactive compounds (Zeynep Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, 2002).
Herbicide Metabolism and Toxicity
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes explored the metabolic pathways that could lead to the formation of carcinogenic metabolites. This study provides insight into the metabolic activation and detoxification processes of compounds with chloroacetamide functionalities, potentially relevant to understanding the metabolism of 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide in biological systems (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Antioxidant Activity
A study on the synthesis and characterization of pyrazole-acetamide derivatives, including their coordination complexes with Co(II) and Cu(II), evaluated the antioxidant activity of these compounds. This research suggests potential applications in mitigating oxidative stress, which could be an area of interest for this compound derivatives (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019).
Mecanismo De Acción
Target of Action
The primary target of 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is the C522 residue of p97 . P97, also known as valosin-containing protein (VCP), is a type II AAA+ ATPase and is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
The compound interacts with its target through a covalent bond . This covalent interaction with the C522 residue of p97 allows the compound to inhibit the ATPase activity of p97, thereby affecting the function of p97 .
Biochemical Pathways
Given the role of p97 in protein degradation, cell cycle regulation, and dna repair, it is likely that these pathways are affected .
Pharmacokinetics
Imidazole derivatives, which this compound is a part of, are known to be highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of p97’s ATPase activity by this compound could lead to the disruption of various cellular processes, including protein degradation, cell cycle regulation, and DNA repair . This could potentially lead to cell death, making the compound a potential candidate for cancer treatment.
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-21-13-15(20)17-9-6-11-19-12-10-18-16(19)14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHPWVRDQMQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


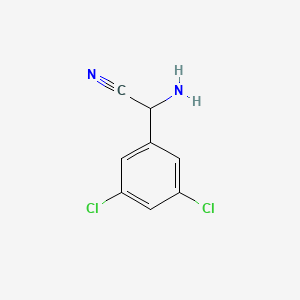

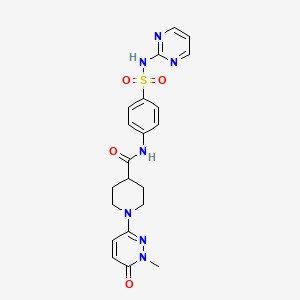

amino]propyl})amine](/img/structure/B2916133.png)
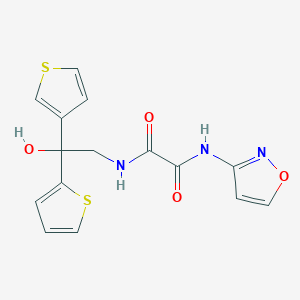
![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)

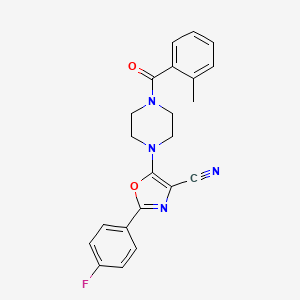
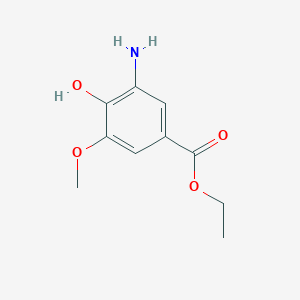
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)

